![molecular formula C11H18O2 B2865877 Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol CAS No. 2287335-39-9](/img/structure/B2865877.png)

Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

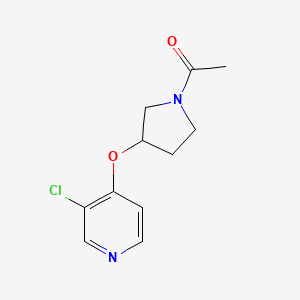

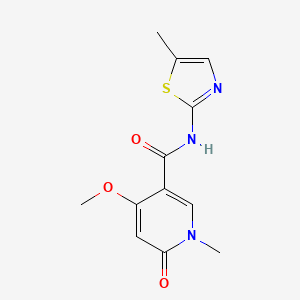

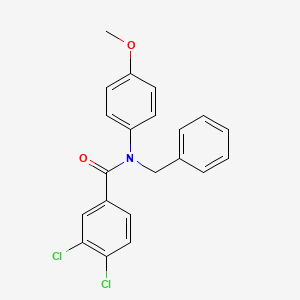

The compound is a spiro compound, which means it has two rings that share only one atom . The structure includes a cyclohexane ring (a six-membered ring with only single bonds) and a 2-oxabicyclo[3.2.0]heptane ring (a seven-membered ring with one oxygen atom and a double bond). The ‘6-ol’ at the end suggests the presence of a hydroxyl group (-OH) at the 6th position of the heptane ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the two rings in separate reactions, followed by a reaction to connect the two rings at a single atom to form the spiro compound . The exact methods and reagents used would depend on many factors, including the desired stereochemistry of the final product .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a seven-membered ring and a six-membered ring, joined at one atom to form a spiro compound . The presence of the oxygen atom in the seven-membered ring and the hydroxyl group at the 6th position would also have significant effects on the structure and properties of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxygen atom in the ring and the hydroxyl group could make the compound reactive towards certain reagents . The compound could potentially undergo reactions such as oxidation, reduction, and various types of substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the oxygen atom and the hydroxyl group could result in the compound having polar characteristics . The spiro structure could also influence the compound’s physical properties such as its boiling point, melting point, and solubility .Scientific Research Applications

Synthesis and Structural Analysis in Medicinal Chemistry :

- Spiro[3.3]heptanes, closely related to the chemical structure , have been synthesized as alternatives to 1,3-heteroatom-substituted cyclohexanes, demonstrating potential as building blocks in drug discovery due to their stability and unique structural properties (Burkhard et al., 2010).

- Structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold has revealed their similarity to cyclohexane scaffolds, indicating their potential as substitutes in drug optimization (Chernykh et al., 2015).

Applications in Natural Products and Antioxidative Properties :

- Compounds with spirocyclic structures, including spirocyclic diketopiperazine enantiomers, have been isolated from marine-derived fungi, showing diverse antioxidative and cytotoxic activities, which could be valuable in pharmaceutical research (Zhong et al., 2018).

Importance in Drug Discovery and Novel Synthesis Methods :

- Spirocycles, such as the one mentioned, are of significant interest in drug discovery. Their inherent three-dimensional nature allows for significant interactions with three-dimensional binding sites, which is advantageous compared to planar systems. Recent examples include the development of spirocyclic molecules as drugs and their use in structure-based drug design (Zheng & Tice, 2016).

- Innovative synthesis methods, like the Dzhemilev reaction, have been employed to create spiro[3.3]heptane and spiro[3.4]octanes, highlighting the evolving synthetic approaches to these compounds (D’yakonov et al., 2007).

Role in Crystal Structure Analysis and Hydrogen Bonding Patterns :

- Research on the crystal structures of compounds with spirocyclic oxindoles has provided insights into their hydrogen bonding patterns, which is crucial for understanding their chemical behavior and potential applications (Lemmerer & Michael, 2010).

Mechanism of Action

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored. Without specific information on the compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

Properties

IUPAC Name |

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclohexane]-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-9-8-4-7-13-10(8)11(9)5-2-1-3-6-11/h8-10,12H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERUUZCIUWPSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(C3C2OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2865797.png)

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2865805.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2865807.png)

![1-{2-[(anilinocarbonyl)amino]ethyl}-N-cyclopentyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2865808.png)

![N-(4-amino-3,5-dichlorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2865809.png)